molecular formula C8H9F3O3 B14520948 Butyl 3-oxo-2-(trifluoromethyl)prop-2-enoate CAS No. 62935-35-7

Butyl 3-oxo-2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14520948
CAS No.: 62935-35-7
M. Wt: 210.15 g/mol
InChI Key: SYEQNGAGWLWEKP-UHFFFAOYSA-N
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Description

Butyl 3-oxo-2-(trifluoromethyl)prop-2-enoate is an organic compound with the molecular formula C7H9F3O3. It is a derivative of acrylic acid and contains a trifluoromethyl group, which imparts unique chemical properties. This compound is used in various chemical reactions and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-oxo-2-(trifluoromethyl)prop-2-enoate typically involves the esterification of 3-oxo-2-(trifluoromethyl)prop-2-enoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-oxo-2-(trifluoromethyl)prop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3-oxo-2-(trifluoromethyl)prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 3-oxo-2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Butyl acrylate: Similar in structure but lacks the trifluoromethyl group.

    Methyl 3-oxo-2-(trifluoromethyl)prop-2-enoate: Similar but with a methyl ester group instead of a butyl ester group.

    Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate: Similar but with an ethyl ester group.

Uniqueness

Butyl 3-oxo-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

62935-35-7

Molecular Formula

C8H9F3O3

Molecular Weight

210.15 g/mol

InChI

InChI=1S/C8H9F3O3/c1-2-3-4-14-7(13)6(5-12)8(9,10)11/h2-4H2,1H3

InChI Key

SYEQNGAGWLWEKP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C=O)C(F)(F)F

Origin of Product

United States

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